4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole involves several synthetic routes. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH₄OAc) to produce pyrimido[4,5-d]pyrimidines with various substituents . Another approach involves the multicomponent condensation reaction of formaldehyde with uracil analogs and amines under catalytic conditions in either a basic or acidic medium . Industrial production methods often utilize solvent-free and microwave irradiation conditions to achieve higher yields and eco-friendly synthesis .
Chemical Reactions Analysis
4-Chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
4-Chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole involves its interaction with various molecular targets and pathways. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, preventing the absorption of vascular and blood cells . Additionally, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, which plays a crucial role in reducing pulmonary hypertension .
Comparison with Similar Compounds
4-Chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole can be compared with other similar compounds, such as:
4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole: This compound has a similar structure but with a methoxy group instead of a dimethyl group.
Pyrimido[4,5-d]pyrimidines: These compounds share a similar pyrimidine skeleton and exhibit various biological activities, including anticancer, antioxidant, and antiviral properties.
Benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one: This compound is a kinase inhibitor and has shown potential in inhibiting various kinases such as PLK1, PLK2, and PLK3.
This compound stands out due to its unique combination of substituents and its wide range of applications in scientific research.
Properties
IUPAC Name |
4-chloro-5,8-dimethylpyrimido[5,4-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-7-3-4-9-8(5-7)10-11(16(9)2)12(13)15-6-14-10/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFAQDWZOOIYNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN=C3Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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